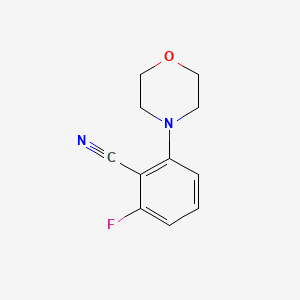

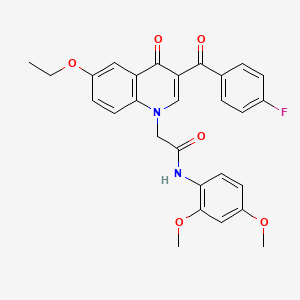

2-Fluoro-6-morpholinobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-morpholinobenzonitrile is a chemical compound used in pharmaceutical testing . It is available for purchase as a high-quality reference standard .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2-fluoro-6-morpholinobenzonitrile was synthesized from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate .Scientific Research Applications

Antimicrobial Activity

A study highlighted the synthesis of fluorinated benzothiazolo imidazole compounds, showing antimicrobial activity. The synthesis involved treating 4-Fluoro-3-chloroanilline with various reagents, including morpholino, resulting in derivatives with significant antimicrobial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Synthesis of Antibiotic Intermediates

A study on the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, explored the creation of new derivatives. These compounds showed potent antimicrobial activity, particularly against bacterial strains and fungi (Janakiramudu et al., 2017).

Herbicidal Applications

Research into the herbicidal activity of fluoro-containing compounds, including 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, showed promise in this field. These compounds, which included fluorinated elements, exhibited significant herbicidal activity, comparable to commercial herbicides (Huang et al., 2005).

Fluorescence Studies in Lipid Bilayers

The depolarizing rotations of diphenylhexatriene in lipid bilayers were studied using differential polarized phase fluorometry, with implications for understanding membrane dynamics. This research provides insights into the interactions of fluorophores within lipid environments (Lakowicz, Prendergast, & Hogen, 1979).

Synthesis of Oxazolidinylmethanol

The synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol, via a multi-step process involving 3-fluoro-4-morpholinylnitrobenzene, was studied, leading to a new compound. This research contributes to the field of organic synthesis, particularly in creating novel fluorine-containing compounds (Hua, 2004).

Inhibitors of Hydrolytic Enzymes

A study explored fluoro ketones as inhibitors of hydrolytic enzymes, demonstrating the potential of fluorine-containing compounds in biochemical inhibitor design. This research is significant for understanding enzyme interactions and developing therapeutic agents (Gelb, Svaren, & Abeles, 1985).

properties

IUPAC Name |

2-fluoro-6-morpholin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYXKJTNUCDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-morpholinobenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2819874.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)

![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)

![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)